Product packaging for Fmoc-Dap(Alloc,Me)(Cat. No.:CAS No. 2389078-45-7)

Fmoc-Dap(Alloc,Me)

Cat. No.: B2637344
CAS No.: 2389078-45-7
M. Wt: 424.453
InChI Key: STVVYJFMPMCGKN-FQEVSTJZSA-N
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Description

Significance of Non-Proteinogenic Amino Acid Derivatives in Peptidomimetic Design

Peptidomimetics are molecules that mimic the structure and function of natural peptides but offer advantages such as improved stability, better bioavailability, and enhanced potency. sigmaaldrich.com Non-proteinogenic amino acids (NPAAs), which are not among the 20 standard amino acids encoded by the human genetic code, are fundamental tools in the creation of these therapeutic peptidomimetics. sigmaaldrich.comnih.gov Their structural diversity allows for the modification of a peptide's tertiary structure, enabling the design of drug candidates with a more precise fit for their biological targets. sigmaaldrich.com

Principles of Orthogonal Protecting Group Strategies in Complex Peptide Synthesis

The synthesis of complex peptides, especially those containing multiple reactive functional groups, requires a sophisticated approach to chemical protection. jocpr.comresearchgate.net Orthogonal protecting group strategy is a cornerstone of modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. jocpr.comfiveable.me This provides precise control over the synthetic process, ensuring that chemical reactions occur only at the desired locations. fiveable.mespringernature.com

In solid-phase peptide synthesis (SPPS), this strategy is essential. fiveable.me It involves the use of temporary protecting groups for the α-amino group of the incoming amino acid and permanent or semi-permanent groups for the reactive side chains. iris-biotech.de The most common orthogonal combination is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) pair. iris-biotech.de The Fmoc group is base-labile, typically removed by a piperidine (B6355638) solution, while the tBu group and other side-chain protectors are acid-labile, removed at the final cleavage step with strong acids like trifluoroacetic acid (TFA). jocpr.comiris-biotech.de

The concept of orthogonality extends to other protecting groups that can be removed under unique conditions. fiveable.me For example, the allyloxycarbonyl (Alloc) group is cleaved by palladium catalysts, making it orthogonal to both base-labile (Fmoc) and acid-labile (Boc, tBu) groups. fiveable.meiris-biotech.de This three-dimensional orthogonality is invaluable for synthesizing branched, cyclic, or otherwise modified peptides where specific side chains need to be deprotected on-resin for further derivatization. researchgate.netiris-biotech.de

Structural Features and Synthetic Utility of Fmoc-Dap(Alloc,Me) as a Specialized Building Block

Fmoc-Dap(Alloc,Me) is a non-proteinogenic amino acid derivative that exemplifies the principles of advanced peptide design. chemimpex.com It is specifically engineered to serve as a versatile building block in the synthesis of complex peptides. chemimpex.combapeks.com Its structure incorporates three key features: the Fmoc group, the Alloc group, and a methyl group on the side-chain nitrogen.

The Fmoc (9-fluorenylmethoxycarbonyl) group at the N-alpha position allows for its use in standard Fmoc-based solid-phase peptide synthesis. chemimpex.com This group provides temporary protection of the alpha-amino group during the coupling of the amino acid to the growing peptide chain. iris-biotech.de

The Alloc (allyloxycarbonyl) group protects the N-beta amino group of the diaminopropionic acid side chain. chemimpex.com The key advantage of the Alloc group is its unique deprotection condition using palladium catalysis, which does not affect Fmoc or acid-labile side-chain protecting groups. iris-biotech.de This orthogonality allows for the selective deprotection of the side chain at any point during the synthesis to introduce modifications such as branching, cyclization, or the attachment of labels and other moieties. bapeks.com

The N-beta-methyl group provides an additional layer of structural and functional diversity. This methylation increases steric hindrance, which can influence peptide conformation and reduce side reactions during synthesis. In the final peptide, the methylated amine can alter hydrogen bonding capabilities and basicity, potentially fine-tuning the biological activity and pH response of the peptide. iris-biotech.de

The combination of these features makes Fmoc-Dap(Alloc,Me) a powerful tool for constructing sophisticated peptide architectures and developing novel peptide-based therapeutics and research probes. chemimpex.com

Compound Data Tables

Table 1: Physicochemical Properties of Fmoc-Dap(Alloc,Me)

PropertyValueSource(s)
CAS Number 2389078-45-7 chemimpex.combapeks.comiris-biotech.de
Molecular Formula C₂₃H₂₄N₂O₆ chemimpex.combapeks.comiris-biotech.de
Molecular Weight 424.5 g/mol (approx.) chemimpex.combapeks.comiris-biotech.de
Appearance White powder chemimpex.com
Purity ≥98% chemimpex.comiris-biotech.de
Storage Temperature 2-8 °C chemimpex.combapeks.comiris-biotech.de

Table 2: Comparison of Related Fmoc-Dap Derivatives

CompoundKey FeaturesPrimary ApplicationSource(s)
Fmoc-Dap(Alloc,Me)-OH Alloc protection on β-amino group; N-beta methylation. Provides steric hindrance and modified basicity.Synthesis of complex, sterically hindered, or pH-responsive peptides. chemimpex.com
Fmoc-Dap(Alloc)-OH Alloc protection on β-amino group. Allows for orthogonal side-chain deprotection.Stepwise synthesis requiring selective side-chain modification. iris-biotech.debapeks.com
Fmoc-Dap(Boc,Me)-OH Boc protection on β-amino group; N-beta methylation. Side chain is acid-labile.Synthesis of peptides with modified basicity where side-chain orthogonality to Fmoc is sufficient. iris-biotech.demedchemexpress.com

Table 3: Compound Names Mentioned

Abbreviation/Trivial NameFull Chemical Name
Fmoc-Dap(Alloc,Me)N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-allyloxycarbonyl-N-beta-methyl-L-2,3-diaminopropionic acid
Fmoc-Dap(Alloc)-OH(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((allyloxy)carbonyl)amino)propanoic acid
Fmoc-Dap(Boc,Me)-OHN-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-tert-butoxycarbonyl-N-beta-methyl-L-2,3-diaminopropionic acid
Aibα-aminoisobutyric acid
Fmoc9-fluorenylmethoxycarbonyl
Allocallyloxycarbonyl
Boctert-butoxycarbonyl
tButert-butyl
TFAtrifluoroacetic acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H24N2O6 B2637344 Fmoc-Dap(Alloc,Me) CAS No. 2389078-45-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[methyl(prop-2-enoxycarbonyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6/c1-3-12-30-23(29)25(2)13-20(21(26)27)24-22(28)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,19-20H,1,12-14H2,2H3,(H,24,28)(H,26,27)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVVYJFMPMCGKN-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Orthogonal Deprotection Chemistry in Fmoc Dap Alloc,me Conjugation

Mechanism and Applications of Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group is the cornerstone of the most prevalent SPPS strategy, chosen for its stability under acidic conditions and its facile removal with mild bases. wikipedia.orgorganic-chemistry.org This allows for the use of acid-labile protecting groups on amino acid side chains, which remain intact during the iterative N-α-deprotection steps of peptide elongation. total-synthesis.com

The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. peptide.comchempep.com The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring system by a base, typically a secondary amine like piperidine (B6355638). nih.govresearchgate.net This generates a stabilized fluorenyl anion, leading to the elimination of carbon dioxide and the highly reactive electrophile, dibenzofulvene (DBF). total-synthesis.compeptide.com

If not managed, DBF can react with the newly liberated α-amine of the peptide, leading to irreversible chain termination. chempep.com To prevent this side reaction, a scavenger is employed. Piperidine serves a dual role as both the base for deprotection and the scavenger, as it efficiently traps the DBF electrophile to form a stable adduct. wikipedia.orgnih.govsigmaaldrich.com A typical deprotection cocktail consists of 20% piperidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF). wikipedia.org In cases of difficult or aggregated sequences where Fmoc removal may be slow, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to improve deprotection efficiency, often with a small amount of piperidine added to act as the DBF scavenger. peptide.com

Reagent/SystemRole/FunctionCommon ConcentrationNotes
Piperidine Base and DBF Scavenger20% in DMFStandard reagent for Fmoc removal. wikipedia.org
DBU Strong, non-nucleophilic base1-5% in DMFUsed for difficult sequences to accelerate deprotection. peptide.comrsc.org
DBF Scavengers Trap DibenzofulveneVaries (e.g., Piperidine, Thiols)Essential to prevent side reactions with the deprotected amine. peptide.comresearchgate.net

The Fmoc-based SPPS strategy is highly compatible with a wide array of peptide sequences and solid supports. The mild basic conditions used for Fmoc removal are orthogonal to the acid-labile conditions required to cleave peptides from common resins like Wang or 2-chlorotrityl chloride resin, and also to the acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt). total-synthesis.compeptide.com This orthogonality is crucial for maintaining the integrity of the peptide-resin linkage and side-chain protections throughout the synthesis. researchgate.net

However, certain sequences can present challenges. For instance, the presence of aspartic acid can lead to aspartimide formation, a side reaction catalyzed by the bases used for Fmoc removal. peptide.com Similarly, peptides with a C-terminal cysteine can sometimes undergo base-catalyzed elimination. chempep.com Careful selection of coupling reagents, deprotection conditions, and the use of modified amino acid derivatives can mitigate these issues. chempep.comresearchgate.net The versatility of the Fmoc group allows it to be used with various resin linkers, enabling the synthesis of peptides with C-terminal carboxylic acids (Wang resin) or amides (Rink Amide resin). uci.edu

Incorporation and Reactivity of Fmoc Dap Alloc,me in Advanced Peptide Synthesis

Amide Bond Formation at the α-Amino Position During Peptide Chain Elongation

The incorporation of Fmoc-Dap(Alloc,Me)-OH into a growing peptide chain follows the general principles of solid-phase peptide synthesis (SPPS). However, the steric hindrance introduced by the N-methylated and Alloc-protected side chain requires careful consideration of coupling conditions to ensure efficient and complete amide bond formation without compromising stereochemical integrity.

The efficiency of coupling Fmoc-Dap(Alloc,Me)-OH is highly dependent on the choice of activating reagents. The N-methylation on the side chain, in addition to the bulky Alloc group, can present significant steric challenges compared to its non-methylated counterpart, Fmoc-Dap(Alloc)-OH. For sterically hindered amino acids, more potent coupling reagents are generally required.

Research on similar hindered building blocks, such as N-methylated amino acids or those with bulky side chains, indicates that phosphonium-based reagents like PyBOP and PyAOP, or aminium/uronium-based reagents like HATU and HBTU, are often more effective than standard carbodiimide-based methods (e.g., DIC/HOBt). For the related Fmoc-Dap(Alloc)-OH, double coupling has been reported as necessary in some syntheses to achieve quantitative incorporation. frontiersin.org Given the increased steric bulk of Fmoc-Dap(Alloc,Me)-OH, a similar or even more rigorous coupling strategy is anticipated. The use of additives like HOAt with HATU is particularly beneficial, as HOAt can accelerate coupling rates and suppress side reactions.

Coupling Reagent/AdditiveTypical ConditionsEfficiency Considerations for Fmoc-Dap(Alloc,Me)-OH
HATU/HOAt/DIPEA 2.5-5 equiv reagent, DMF, 1-2 hHigh efficiency, recommended for sterically hindered couplings. The formation of a highly reactive HOAt-ester promotes rapid acylation.
PyBOP/HOAt/DIPEA 2-5 equiv reagent, DMF, 1-2 hVery effective for N-methylated residues. Offers a robust alternative to HATU with minimal side reactions.
DIC/Oxyma Pure 3 equiv reagent, DMF, 60-90 minA potent and safe alternative to DIC/HOBt, minimizing racemization. May require extended coupling times or double coupling.
HBTU/HOBt/DIPEA 3-5 equiv reagent, DMF, 1-4 hA standard, cost-effective choice, but may be less efficient for this highly hindered residue compared to HATU or PyBOP.
This table presents a comparative assessment of common coupling reagents for the incorporation of the sterically demanding Fmoc-Dap(Alloc,Me)-OH building block during peptide synthesis.

Monitoring the coupling reaction with a qualitative method like the Kaiser test is crucial; however, since Fmoc-Dap(Alloc,Me)-OH is being coupled to a secondary amine on the resin (in the case of a proline or other N-substituted residue preceding it) or a primary amine, a negative Kaiser test confirms the completion of the reaction.

Maintaining the stereochemical integrity of the α-carbon is paramount during peptide synthesis. The risk of racemization is highest during the activation step of the carboxylic acid. The use of the Fmoc protecting group, a urethane-type protection, significantly minimizes this risk by preventing the formation of oxazolone (B7731731) intermediates, which are prone to racemization.

Furthermore, the choice of coupling additives plays a key role. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its more reactive analogue, 7-aza-1-hydroxybenzotriazole (HOAt), as well as Oxyma Pure, are known to act as racemization suppressants. They function by rapidly converting the initial activated species into a less reactive, but more stable, active ester, which then reacts with the resin-bound amine. For a sterically hindered and potentially sensitive residue like Fmoc-Dap(Alloc,Me)-OH, coupling systems that include these additives, such as HATU (which is the O-At ester of HOBt) or DIC/Oxyma, are highly recommended to ensure the chiral purity of the final peptide.

Assessment of Coupling Reagents and Reaction Efficiency for Fmoc-Dap(Alloc,Me)

Targeted Functionalization of the β-Amino Position Post-Alloc Deprotection

A key advantage of the Fmoc-Dap(Alloc,Me)-OH building block is the ability to selectively unmask and modify the N-methylated β-amino group on the solid support after the peptide backbone has been assembled. This is achieved through the orthogonal deprotection of the Alloc group.

The standard procedure for Alloc deprotection involves treatment with a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger like phenylsilane (B129415) (PhSiH₃) or morpholine. frontiersin.orguci.edu This process is typically performed in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) and is highly efficient and orthogonal to the Fmoc and most acid-labile side-chain protecting groups. uci.edu It should be noted that the presence of sulfur-containing residues like cysteine can poison the palladium catalyst, requiring alternative strategies if both are present in the peptide sequence. nih.gov

Once the Alloc group is removed, the liberated secondary amine (N-methyl-β-amino) becomes available for a variety of covalent modifications.

Amidation: The secondary amine can be acylated with a carboxylic acid using standard peptide coupling reagents (HATU, HBTU, etc.) to form a stable amide bond. This allows for the attachment of a wide range of ligands, including biotin, fatty acids for lipopeptide synthesis, or other peptide fragments to create branched structures. The lower nucleophilicity and increased steric hindrance of the secondary amine compared to a primary amine may necessitate stronger coupling conditions or longer reaction times.

Alkylation: The N-methylated β-amino group can undergo further alkylation. While direct alkylation can be challenging, related strategies using nosyl (Ns) protected Dap have shown that the side-chain nitrogen can be alkylated under Mitsunobu conditions or other specific protocols. iris-biotech.deiris-biotech.de This allows for the introduction of diverse functional groups and the synthesis of peptides with N,N-disubstituted side chains.

Chemoselective Ligation: The liberated amine can be functionalized with moieties suitable for bioorthogonal "click chemistry" reactions. For example, it can be acylated with azido-containing carboxylic acids, preparing the peptide for a subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). sigmaaldrich.com This two-step approach enables the site-specific attachment of complex molecules like imaging agents, drugs, or polymers to the peptide scaffold under mild, biocompatible conditions. Other ligation chemistries, such as reacting the amine with an aldehyde or ketone to form a Schiff base followed by reduction (reductive amination), are also possible.

The selective functionalization of the Dap side chain is a powerful strategy for introducing spectroscopic probes and tags at a specific position within a peptide sequence. caltech.edu This allows for detailed studies of peptide conformation, binding interactions, and localization within biological systems.

Following Alloc deprotection, the N-methylated β-amino group can be reacted with a variety of activated probes:

Fluorescent Probes: Carboxylic acid derivatives of fluorophores such as Dansyl, 4-aminophthalimide (B160930) (4AP), 5(6)-Carboxyfluorescein (FAM), or N,N'-dimethylaminobenzoic acid (DMB) can be coupled to the amine. caltech.edunih.govbibliotekanauki.pl The choice of fluorophore can be tailored to the specific application, with environment-sensitive probes like 4AP providing information on the local polarity of the peptide environment. nih.gov

Metal Chelators: The amine can serve as an attachment point for chelating agents like DOTA or DTPA, which can then coordinate with metal ions for applications in imaging (e.g., MRI contrast agents) or as part of metal-sensing peptides. researchgate.net

Spin Labels: For electron paramagnetic resonance (EPR) studies, a spin label like TOAC (2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid) can be attached.

Probe/Tag TypeExampleAttachment ChemistryApplicationReference
Fluorescent Probe Dansyl chlorideSulfonamide formationFluorescence Spectroscopy, Binding Studies bibliotekanauki.pl
Fluorescent Probe 4-Aminophthalimide (4AP)AmidationEnvironment-Sensitive Fluorescence, Membrane Studies nih.gov
Fluorescent Probe 5,6-Carboxyfluorescein (FAM)AmidationMetal Ion Detection, Fluorescence Imaging researchgate.net
Ligation Handle Azidopropionic acidAmidationClick Chemistry (CuAAC, SPAAC) sigmaaldrich.com
Metal Chelator DOTA-NHS esterAmidationTheranostics, MRI, PET Imaging nih.gov
This table summarizes various spectroscopic probes and tags that can be covalently attached to the β-amino position of the Dap residue after Alloc deprotection, enabling a wide range of functional studies.

Covalent Ligand Attachment via Amidation, Alkylation, and Chemoselective Ligation (e.g., Click Chemistry)

Conformational Effects of Diaminopropionic Acid Residue Incorporation in Peptide Structures

The incorporation of a Dap residue, and particularly an N-alkylated derivative like Dap(Alloc,Me), can have significant consequences for the conformational landscape of a peptide. The additional rotational freedom around the Cα-Cβ and Cβ-Nβ bonds, as well as the potential for hydrogen bonding and electrostatic interactions involving the side chain, can influence local and global peptide structure.

Studies have shown that peptides containing Dap can adopt well-defined secondary structures. For instance, homopeptides of Dap have been observed to form 3₁₀-helical structures. researchgate.net In other contexts, Dap has been used as a component in scaffolds designed to induce β-hairpin turns. figshare.com The protonation state of the β-amino group is sensitive to pH, and changes in pH can trigger conformational transitions, such as a switch from a random coil to an α-helical structure. nih.gov

The introduction of an N-methyl group on the β-amino nitrogen, as in Dap(Alloc,Me), imposes further conformational constraints. N-methylation prevents the β-amino group from acting as a hydrogen bond donor, which can disrupt or alter stabilizing interactions within the peptide. Moreover, the increased steric bulk restricts the allowable dihedral angles (φ, ψ) of the peptide backbone and the side-chain torsion angles. This can lead to a more rigid peptide structure, which can be advantageous for stabilizing a desired conformation for receptor binding or other biological interactions. Computational modeling and spectroscopic techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) are essential tools for elucidating the precise conformational impact of incorporating this unique residue into a peptide sequence. researchgate.netfigshare.comnih.gov

Regioselective Modularity in Syntheses Utilizing Fmoc-Dap(Alloc,Me)

The strategic use of Fmoc-Dap(Alloc,Me)-OH, a non-canonical amino acid derivative, introduces a high degree of regioselective modularity in advanced peptide synthesis. chemimpex.com This modularity is primarily achieved through an orthogonal protection strategy, which involves the use of two or more protecting groups that can be removed under distinct chemical conditions without affecting each other. fiveable.meorganic-chemistry.org In the case of Fmoc-Dap(Alloc,Me)-OH, the α-amino (Nα) group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the side-chain β-amino (Nβ) group is protected by the allyloxycarbonyl (Alloc) group, which is labile to palladium catalysis. chemimpex.comiris-biotech.de This arrangement allows for precise, selective manipulation of either the peptide backbone or the amino acid side chain at specific points during the synthesis. fiveable.me

The core of this regioselectivity lies in the differential cleavage conditions for the Fmoc and Alloc groups. The Fmoc group, standard for the temporary protection of the N-terminus in solid-phase peptide synthesis (SPPS), is efficiently removed by treatment with a mild base, typically a 20% solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). ub.eduuci.edu These conditions leave the Alloc group on the Dap side chain completely intact. iris-biotech.deiris-biotech.de Consequently, peptide chain elongation can proceed from the N-terminus in a stepwise manner.

Conversely, the Alloc group can be selectively removed while the Fmoc group and other acid-labile side-chain protecting groups (like Boc or tBu) remain unaffected. iris-biotech.deiris-biotech.de The deprotection of the Alloc group is achieved under mild, neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger like phenylsilane or dimethylamine-borane complex. iris-biotech.deresearchgate.net This selective unmasking of the Nβ-methylamino group on the Dap side chain opens a unique avenue for mid-synthesis modifications. The liberated side-chain amine can be used as a handle for various chemical elaborations, including:

Peptide Branching: Acylating the deprotected side-chain amine to initiate the synthesis of a secondary peptide chain. ug.edu.pl

Side-Chain Cyclization: Forming a lactam bridge by reacting the side-chain amine with a C-terminal carboxylic acid or an activated side chain of another amino acid (e.g., Asp or Glu) within the same peptide sequence. acs.org

Conjugation: Attaching reporter molecules, such as fluorophores, or other functional moieties to the peptide scaffold. researchgate.netresearchgate.net

The presence of the methyl (Me) group on the Nβ-amino side chain further refines the reactivity of this building block. This methylation enhances steric hindrance around the side-chain nitrogen, which can help minimize undesired side reactions during coupling steps in the main peptide chain synthesis. It also imparts a specific character to the resulting modified peptide, as N-methylated amino acids are known to influence peptide conformation and improve proteolytic stability.

This orthogonal system provides chemists with precise control over the molecular architecture, enabling the construction of complex peptides with specific functionalities integrated at predetermined positions. chemimpex.comfiveable.me The ability to selectively deprotect and modify the Dap side chain independently of the ongoing peptide elongation makes Fmoc-Dap(Alloc,Me)-OH a valuable tool for developing sophisticated peptide-based structures for applications in medicinal chemistry and materials science. chemimpex.comiris-biotech.de

Data Tables

Table 1: Protecting Group Properties and Deprotection Conditions

Protecting Group Abbreviation Protected Functional Group Cleavage Conditions Stability Orthogonal To
9-Fluorenylmethyloxycarbonyl Fmoc α-Amino 20% Piperidine in DMF Acid, Palladium Catalysis Alloc, Boc, tBu, Z
Allyloxycarbonyl Alloc Side-Chain Amino Pd(PPh₃)₄ and scavenger (e.g., PhSiH₃) Acid, Base (e.g., Piperidine) Fmoc, Boc, tBu, Dde

Table 2: Mentioned Chemical Compounds

Compound Name Abbreviation/Synonym
Nα-(9-Fluorenylmethyloxycarbonyl)-Nβ-allyloxycarbonyl-Nβ-methyl-L-2,3-diaminopropionic acid Fmoc-Dap(Alloc,Me)-OH
2,3-Diaminopropionic acid Dap
Fluorenylmethyloxycarbonyl chloride Fmoc-Cl
Allyloxycarbonyl chloride Alloc-Cl
Piperidine
N,N-Dimethylformamide DMF
Tetrakis(triphenylphosphine)palladium(0) Pd(PPh₃)₄
Phenylsilane PhSiH₃
tert-Butoxycarbonyl Boc
tert-Butyl tBu
Aspartic acid Asp
Glutamic acid Glu
Trifluoroacetic acid TFA
Benzyloxycarbonyl Z

Applications of Fmoc Dap Alloc,me in Chemical Biology and Materials Science

Engineering of Complex Peptide Architectures

The dual protection on the diaminopropionic acid side chain is particularly advantageous for synthesizing peptides with intricate designs, such as branched and cyclic structures, which are often sought after for their enhanced biological activities and stabilities.

Design and Synthesis of Branched Peptides

Fmoc-Dap(Alloc,Me)-OH is instrumental in the synthesis of branched or "dendrimeric" peptides. The synthetic strategy hinges on the concept of orthogonal protection, where different protecting groups can be removed under distinct chemical conditions without affecting one another. iris-biotech.de In a typical solid-phase peptide synthesis (SPPS) workflow, the peptide backbone is first assembled using standard Fmoc chemistry. peptide.com The Fmoc group on the α-amine of the growing peptide chain is removed with a base, typically piperidine (B6355638), to allow for the coupling of the next amino acid.

Once the primary sequence is complete, the Alloc group on the side chain of the incorporated Dap residue can be selectively cleaved. This deprotection is achieved under mild, neutral conditions using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger like phenylsilane (B129415) (PhSiH₃). researchgate.netnih.gov These conditions leave other common protecting groups, such as the acid-labile Boc group and the base-labile Fmoc group, intact. iris-biotech.de The removal of the Alloc group exposes the secondary methyl-amino functionality on the Dap side chain, which then serves as a new initiation point for the synthesis of a second, branching peptide chain. nih.gov The presence of the methyl group on the side-chain nitrogen provides increased steric hindrance, a feature that can help minimize undesirable side reactions during coupling steps, thereby improving synthetic efficiency.

Methodologies for On-Resin and Solution-Phase Cyclic Peptide Formation

Peptide cyclization is a key strategy for constraining conformational flexibility, which can lead to increased receptor binding affinity, enhanced stability against enzymatic degradation, and improved pharmacokinetic profiles. Fmoc-Dap(Alloc,Me)-OH provides a convenient handle for generating side-chain-to-tail or side-chain-to-side-chain lactam bridges.

On-Resin Cyclization: This approach involves forming the cyclic structure while the peptide is still anchored to the solid support. After the linear peptide has been synthesized, the Alloc group on the Dap side chain is selectively removed using palladium catalysis. nih.govuniversiteitleiden.nl Subsequently, the now-free secondary amine on the Dap side chain can be coupled with the C-terminal carboxylic acid of the peptide, which is activated to facilitate amide bond formation. This intramolecular reaction is often promoted by coupling reagents like HATU or HCTU in the presence of a non-nucleophilic base such as DIPEA. nih.gov This method is efficient as it simplifies purification by allowing excess reagents to be washed away from the resin-bound cyclic product.

Solution-Phase Cyclization: Alternatively, cyclization can be performed after the linear peptide has been cleaved from the resin. This method was successfully employed in the total synthesis of the antibiotic malacidin A. researchgate.net In this case, the fully protected linear peptide precursor containing the Dap(Alloc,Me) residue was first synthesized on a solid support and then cleaved. The subsequent cyclization was carried out in a dilute solution to favor the intramolecular reaction over intermolecular polymerization. The Alloc group was removed using Pd(PPh₃)₄ and PhSiH₃, and the resulting free amine was coupled with an activated carboxylic acid to form the macrocycle. researchgate.net

Table 1: Orthogonal Protection Strategies in Peptide Synthesis This table outlines the common protecting groups used with Fmoc-Dap(Alloc,Me) and their respective cleavage conditions, highlighting the orthogonality that is crucial for complex peptide synthesis.

Protecting GroupAbbreviationTypical LocationCleavage Reagent(s)Stability
9-FluorenylmethyloxycarbonylFmocα-Amine20% Piperidine in DMFBase-labile
AllyloxycarbonylAllocSide-Chain AminePd(PPh₃)₄, PhenylsilanePalladium-catalyzed
tert-ButoxycarbonylBocSide-Chain AmineTrifluoroacetic Acid (TFA)Acid-labile

Rational Design and Synthesis of Peptidomimetics with Tailored Structural Attributes

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved drug-like properties. The use of non-proteinogenic amino acids like Dap is a cornerstone of peptidomimetic design. The shorter side chain of diaminopropionic acid, compared to its homolog diaminobutyric acid (Dab), can introduce more rigid structural constraints.

The chemical functionality of Fmoc-Dap(Alloc,Me)-OH is ideally suited for creating structurally diverse peptidomimetics. The ability to introduce a branch or a cyclic constraint via the Dap side chain allows for precise control over the peptide's three-dimensional conformation. This is critical for mimicking secondary structures like β-turns, which are often involved in molecular recognition events.

In one notable study, Fmoc-Dap(Alloc)-OH was used to synthesize a library of macrocyclic peptidomimetics as inhibitors of insulin-regulated aminopeptidase (B13392206) (IRAP). nih.gov The researchers constructed a linear peptide on a solid support and then performed an on-resin cyclization by removing the Alloc group and forming a lactam bridge. This approach demonstrates how the Dap residue can serve as a scaffold to generate conformationally constrained molecules with tailored biological activity. nih.gov The additional methyl group in Fmoc-Dap(Alloc,Me) offers a further point of structural tuning, potentially influencing the molecule's conformational preference, stability, and binding interactions.

Development of Bioconjugates for Targeted Molecular Delivery and Sensing Applications

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to create a new construct with combined or novel functionalities. Fmoc-Dap(Alloc,Me)-OH is a valuable reagent for this purpose, as the side-chain amine provides a specific site for conjugation. chemimpex.comchemimpex.com

The synthetic process for creating a bioconjugate using this building block typically involves:

Incorporation of Fmoc-Dap(Alloc,Me)-OH into a desired peptide sequence via SPPS.

Selective deprotection of the Alloc group on the solid phase to unmask the side-chain amine.

Conjugation of a molecule of interest—such as a targeting ligand, a drug payload, a fluorescent dye, or a diagnostic agent—to the newly exposed amine.

This methodology allows for the creation of sophisticated bioconjugates for targeted molecular delivery. For instance, a peptide designed to bind a specific cell surface receptor could be synthesized with a Dap residue, which is then used to attach a cytotoxic drug. The resulting peptide-drug conjugate would, in theory, selectively deliver the therapeutic payload to target cells, minimizing off-target toxicity. Similarly, fluorescent probes can be attached to the Dap side chain to create tools for molecular sensing and imaging applications in chemical biology research. chemimpex.com

Utilization in the Construction of Peptide-Based Supramolecular Assemblies and Nanomaterials

The self-assembly of small molecules into well-ordered nanostructures is a powerful bottom-up approach for creating advanced materials. Fmoc-protected amino acids and short peptides are renowned for their ability to self-assemble into nanomaterials, such as nanofibers, nanotubes, and hydrogels. mdpi.comnih.gov This process is primarily driven by non-covalent interactions, including π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the peptide backbones. nih.gov

Fmoc-Dap(Alloc,Me)-OH can be incorporated into peptide sequences designed for self-assembly. The resulting nanomaterials can have their properties tuned by the unique side chain. The protected Dap(Alloc,Me) side chain can influence the packing and morphology of the supramolecular structure. More importantly, it offers a latent functionality. After the self-assembly process is complete, the Alloc group can be removed from the surface of the nanomaterial. This exposes reactive amine groups that can be used for post-assembly functionalization, allowing for the covalent attachment of bioactive molecules, enzymes, or nanoparticles to the surface of the hydrogel or nanofiber network. This approach is highly valuable for creating functional biomaterials for applications in tissue engineering, regenerative medicine, and drug delivery.

Table 2: Common Reagents in Fmoc-Dap(Alloc,Me) Chemistry This table lists key reagents and their roles in the synthesis and modification of peptides containing Fmoc-Dap(Alloc,Me).

ReagentAbbreviationPrimary Function
Piperidine-Fmoc group removal (deprotection)
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄Alloc group removal (deprotection)
PhenylsilanePhSiH₃Scavenger in Alloc deprotection
HATU / HCTU / PyBOP-Amide bond formation (coupling/cyclization)
N,N-DiisopropylethylamineDIPEANon-nucleophilic base for coupling
Trifluoroacetic AcidTFACleavage from resin and removal of acid-labile groups

Compound Names Table

Abbreviation/Common NameFull Chemical Name
Fmoc-Dap(Alloc,Me)-OHN-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-allyloxycarbonyl-N-beta-methyl-L-2,3-diaminopropionic acid
Fmoc9-Fluorenylmethyloxycarbonyl
AllocAllyloxycarbonyl
Dap2,3-Diaminopropionic acid
Dab2,4-Diaminobutyric acid
Boctert-Butoxycarbonyl
SPPSSolid-Phase Peptide Synthesis
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate
HCTU(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate
PyBOP(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate
DIPEAN,N-Diisopropylethylamine
TFATrifluoroacetic Acid
DMFN,N-Dimethylformamide

Future Research Directions and Methodological Advancements

Exploration of Novel Orthogonal Protecting Groups for Diamino Acid Scaffolds

The synthesis of complex peptides often requires the use of multiple protecting groups that can be removed under different conditions, a concept known as orthogonality. ug.edu.pl For diamino acids like Dap, this allows for selective modification of the α- and β-amino groups. While the Fmoc/Alloc combination in Fmoc-Dap(Alloc,Me)-OH provides a degree of orthogonality, with Fmoc being base-labile and Alloc being removed by palladium catalysis, the search for new protecting groups continues to be an active area of research. ug.edu.plmdpi.comiris-biotech.de

The development of novel protecting groups is driven by the need for greater compatibility with a wider range of reaction conditions and to avoid potential side reactions. nih.govub.edu For instance, while the Alloc group is widely used, its removal requires a palladium catalyst, which can sometimes be difficult to completely remove from the final peptide. ug.edu.plnih.gov

Future research will likely focus on developing protecting groups that are:

More orthogonal: Offering even cleaner deprotection without affecting other protecting groups.

Metal-free: Avoiding the use of heavy metal catalysts for removal. nih.gov

Compatible with green chemistry principles: Utilizing milder and more environmentally friendly deprotection conditions.

One promising area is the development of protecting groups that are removable under enzymatic or photolytic conditions, offering highly specific and gentle deprotection. The exploration of such novel protecting groups for diamino acid scaffolds will undoubtedly enhance the synthetic versatility of building blocks like Fmoc-Dap(Alloc,Me)-OH.

Integration of Fmoc-Dap(Alloc,Me) into Automated High-Throughput Synthetic Platforms

Automated solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides, enabling the rapid synthesis of long and complex sequences. creative-peptides.comintavispeptides.comformulationbio.com These platforms rely on standardized protocols and the use of pre-packaged amino acid derivatives. The integration of modified amino acids like Fmoc-Dap(Alloc,Me)-OH into these automated systems is a key step towards their widespread use in drug discovery and materials science. unc.eduiris-biotech.de

The primary challenge in integrating non-standard amino acids into automated synthesizers lies in optimizing the coupling and deprotection steps. The steric hindrance from the Nβ-methyl group and the Alloc protecting group in Fmoc-Dap(Alloc,Me)-OH may require longer coupling times or more potent coupling reagents to ensure efficient incorporation into the growing peptide chain. nih.gov

Table 1: Considerations for Integrating Fmoc-Dap(Alloc,Me)-OH into Automated SPPS

ParameterConsiderationPotential Solution
Coupling Efficiency The Nβ-methyl group can increase steric hindrance, potentially slowing down the coupling reaction.Use of stronger coupling reagents (e.g., HATU, HCTU), extended coupling times, or double coupling protocols. nih.gov
Alloc Deprotection On-resin removal of the Alloc group requires specific reagents (palladium catalyst and a scavenger) that are not part of standard SPPS cycles. mdpi.commarioschubert.chDevelopment of dedicated deprotection modules or protocols for automated synthesizers.
Solubility The modified amino acid must be soluble in the solvents used for SPPS (e.g., DMF, NMP).Pre-dissolution and testing of the amino acid derivative in the relevant solvents.
Stability The compound must be stable to the repeated cycles of coupling and Fmoc deprotection.The Alloc group is generally stable to the basic conditions used for Fmoc removal. iris-biotech.de

Future advancements in automated synthesis technology, such as the development of more versatile robotic systems and real-time monitoring of reaction progress, will facilitate the seamless integration of complex building blocks like Fmoc-Dap(Alloc,Me)-OH. creative-peptides.comformulationbio.com This will enable the high-throughput synthesis of peptide libraries containing this and other modified amino acids for screening and optimization studies. unc.edu

Expansion of Bioorthogonal Ligation Handles for Post-Synthetic Peptide Modification

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. rsc.org The Alloc group on Fmoc-Dap(Alloc,Me)-OH can be considered a precursor to a bioorthogonal handle. After its removal, the free Nβ-amino group can be selectively modified with a variety of reporters, crosslinkers, or other functional moieties. nih.gov

However, the field of bioorthogonal chemistry is rapidly evolving, with the development of new and more efficient ligation reactions. rsc.orgcnrs-orleans.fr Future research will likely focus on incorporating a wider range of bioorthogonal handles directly into the Dap scaffold.

Table 2: Examples of Bioorthogonal Ligation Handles

HandleReactive PartnerReaction TypeKey Features
Azide (B81097)AlkyneCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC)High efficiency, high specificity, formation of a stable triazole linkage. cnrs-orleans.fr
TetrazineStrained Alkenes/AlkynesInverse Electron-Demand Diels-Alder (iEDDA) ReactionExtremely fast reaction kinetics, fluorogenic potential. rsc.org
2-Cyanobenzothiazole (CBT)1,2-AminothiolCondensation ReactionForms a luciferin-like product, useful for bioluminescence imaging. d-nb.info

By synthesizing derivatives of Fmoc-Dap(Me) that incorporate these advanced bioorthogonal handles, researchers will be able to perform highly specific post-synthetic modifications of peptides both in vitro and in vivo. This will open up new avenues for studying peptide trafficking, localization, and interactions within complex biological environments.

Computational Modeling for Predicting Conformational and Reactivity Profiles of Fmoc-Dap(Alloc,Me) in Complex Biomolecules

Computational modeling has become an indispensable tool in peptide and protein science, allowing researchers to predict the three-dimensional structure and dynamic behavior of biomolecules. mdpi.com For peptides containing modified amino acids like Fmoc-Dap(Alloc,Me), computational methods can provide valuable insights into how the modification affects the peptide's conformation and reactivity.

Computational approaches, such as molecular dynamics (MD) simulations and quantum mechanical (QM) calculations, can be used to:

Predict the conformational preferences of peptides containing Fmoc-Dap(Alloc,Me). marioschubert.ch This can help in the design of peptides with specific secondary structures, such as helices or turns.

Model the interaction of these modified peptides with their biological targets. nih.govmdpi.com This can aid in the rational design of more potent and selective peptide-based drugs.

Investigate the reactivity of the Nβ-amino group after Alloc deprotection. This can help in optimizing the conditions for post-synthetic modification.

By combining computational modeling with experimental validation, researchers can gain a deeper understanding of the structure-activity relationships of peptides containing Fmoc-Dap(Alloc,Me)-OH, accelerating the development of new and improved peptide-based therapeutics and research tools.

Q & A

Q. How to address residual Pd contamination after Alloc deprotection?

  • Resolution : Wash the resin sequentially with 0.5% sodium diethyldithiocarbamate (SDDC) in DMF (3×5 min) and 0.1 M EDTA (pH 8.0, 3×5 min). Quantify Pd via ICP-MS; acceptable thresholds are <10 ppm for in vitro assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.